molecular formula C14H15IN2O B13909074 3-(benzyloxy)-N-ethyl-6-iodopyridin-2-amine

3-(benzyloxy)-N-ethyl-6-iodopyridin-2-amine

Cat. No.: B13909074
M. Wt: 354.19 g/mol
InChI Key: VOFZZTZCBXRAAB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-ethyl-6-iodopyridin-2-amine is an organic compound that belongs to the class of aminopyridines and derivatives This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, along with an ethyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-ethyl-6-iodopyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 2-aminopyridine, undergoes bromination to introduce a bromine atom at the 6-position.

    Benzyloxy Protection: The brominated intermediate is then reacted with benzyl alcohol in the presence of a base to form the benzyloxy derivative.

    Iodination: The benzyloxy derivative is subjected to iodination using an iodine source, such as iodine monochloride, to replace the bromine atom with iodine.

    Ethylation: Finally, the compound is ethylated using an ethylating agent, such as ethyl iodide, to introduce the ethyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-ethyl-6-iodopyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Deiodinated amine.

    Substitution: Hydroxyl or amino-substituted pyridine derivatives.

Scientific Research Applications

3-(Benzyloxy)-N-ethyl-6-iodopyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-ethyl-6-iodopyridin-2-amine involves its interaction with specific molecular targets. It has been shown to interact with enzymes such as leukotriene A-4 hydrolase and mitogen-activated protein kinase 14 . These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)pyridin-2-amine: Lacks the ethyl and iodine substituents.

    N-ethyl-6-iodopyridin-2-amine: Lacks the benzyloxy group.

    3-(Benzyloxy)-N-methyl-6-iodopyridin-2-amine: Contains a methyl group instead of an ethyl group.

Uniqueness

3-(Benzyloxy)-N-ethyl-6-iodopyridin-2-amine is unique due to the combination of its benzyloxy, ethyl, and iodine substituents. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H15IN2O

Molecular Weight

354.19 g/mol

IUPAC Name

N-ethyl-6-iodo-3-phenylmethoxypyridin-2-amine

InChI

InChI=1S/C14H15IN2O/c1-2-16-14-12(8-9-13(15)17-14)18-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17)

InChI Key

VOFZZTZCBXRAAB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=N1)I)OCC2=CC=CC=C2

Origin of Product

United States

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